Cas no 1396887-81-2 (N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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- Inchi: 1S/C18H19NO6S/c20-18(7-8-23-15-4-2-1-3-14(15)18)12-19-26(21,22)13-5-6-16-17(11-13)25-10-9-24-16/h1-6,11,19-20H,7-10,12H2
- InChI Key: AYRWUALKKZXZNS-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(S(NCC3(O)C4=C(OCC3)C=CC=C4)(=O)=O)C=C2OCC1
N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6200-4249-2μmol |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4249-5μmol |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4249-10μmol |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4249-20μmol |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4249-1mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4249-2mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4249-3mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4249-4mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4249-5mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4249-10mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1396887-81-2 | 10mg |
$79.0 | 2023-09-09 |
N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Introduction to N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 1396887-81-2)
N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 1396887-81-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by the presence of two distinct moieties: a 4-hydroxy-3,4-dihydro-2H-1-benzopyran moiety and a 2,3-dihydro-1,4-benzodioxine moiety, both of which are connected through a sulfonamide linkage. The 4-hydroxy group in the benzopyran ring suggests potential for hydrogen bonding interactions, while the benzodioxine moiety is known for its role in various pharmacological activities. The sulfonamide group not only contributes to the solubility of the compound but also serves as a pharmacophore that can interact with biological targets.
In recent years, there has been a surge in research aimed at identifying novel compounds with therapeutic potential. N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran)methyl-2,3-dihydro-1,4-benzodioxine
The synthesis of N-(4-hydroxy-3,4-dihydro-H1-benzopyran-4-yl)methyl-H2,H3-dibenzo[d][1,3]dioxol-
The pharmacological profile of N-(H1-benzopyran]-methyl)-H,H,>dibenzo[d][1,3]dioxine]-6-sulfonamide has been extensively studied in various preclinical models. Preliminary findings suggest that this compound exhibits significant inhibitory activity against several key enzymes and receptors involved in inflammatory and oncogenic pathways. Specifically, it has shown promise in modulating the activity of cyclooxygenase (COX) and lipoxygenase enzymes, which are central to the production of pro-inflammatory mediators.
In addition to its anti-inflammatory properties, N-(H,-benzopyran]-methyl)-H,-dibenzo[d][1,3]dioxine]-6-sulfonamide has demonstrated notable effects on cell proliferation and apoptosis. Studies using in vitro models have revealed that this compound can induce apoptosis in cancer cell lines by activating intrinsic and extrinsic apoptotic pathways. This makes it a promising candidate for further investigation as an anti-cancer agent.
The structural features of this compound also contribute to its potential as a drug candidate. The presence of both hydrophilic and hydrophobic regions enhances its solubility and bioavailability, which are critical factors for drug efficacy. Furthermore, the sulfonamide group can be modified to improve pharmacokinetic properties and reduce toxicity.
The latest research in this field has also explored the use of computational methods to predict the binding affinity and interaction profiles of N-(H,-benzopyran]-methyl)-H,-dibenzo[d][1,3]dioxine]-6-sulfonamide with biological targets. These studies have provided valuable insights into its mechanism of action and have helped identify potential modifications that could enhance its therapeutic efficacy.
In conclusion, N-(
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